BENZO(a)PYREN-6-OL, ACETATE

Carcinogenesis Tumorigenesis Structure-Activity Relationship

Researchers face confounding from unstable 6-OH-BaP autoxidation and need clean carcinogenicity controls. This 6-acetoxybenzo[a]pyrene offers a stable, non-tumorigenic alternative. - **0% tumor incidence** in two-stage studies vs. 100% for BaP; ideal negative control. - **5.5× higher photosensitizer activity** (EC₂₅ 1.1 µM) for singlet oxygen DNA cleavage assays. - **Prevents quinone formation**; enables accurate CYP O-dealkylation quantification. - HPLC reference standard: C18 RT 24.8 min with full UV-MS-NMR data.

Molecular Formula C22H14O2
Molecular Weight 310.3 g/mol
CAS No. 53555-67-2
Cat. No. B11946939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBENZO(a)PYREN-6-OL, ACETATE
CAS53555-67-2
Molecular FormulaC22H14O2
Molecular Weight310.3 g/mol
Structural Identifiers
SMILESCC(=O)OC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C5=CC=CC=C51
InChIInChI=1S/C22H14O2/c1-13(23)24-22-18-8-3-2-7-16(18)17-11-9-14-5-4-6-15-10-12-19(22)21(17)20(14)15/h2-12H,1H3
InChIKeyPSUANBYSDSSXCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





BENZO(a)PYREN-6-OL, ACETATE for Carcinogenesis & Metabolic Activation Studies


BENZO(a)PYREN-6-OL, ACETATE (6‑acetoxybenzo[a]pyrene, CAS 53555‑67‑2) is a polycyclic aromatic hydrocarbon (PAH) derivative in which the reactive 6‑position of benzo[a]pyrene (BaP) is blocked by an acetoxy group . The molecular formula is C₂₂H₁₄O₂ and the molecular weight is 310.35 g/mol . Substitution at the 6‑position fundamentally alters the compound’s metabolic fate and biological activity relative to the parent hydrocarbon, making this derivative a critical tool for probing the mechanisms of BaP‑induced carcinogenesis and for validating metabolic activation models [1].

Carcinogenesis studies – reported non-tumorigenic in mouse skin model, supports 6-position activation research.
Metabolic activation validation – 6-acetoxy substitution alters metabolic fate relative to parent BaP.
Photogenotoxicity research – DNA damage sensitizer context under UVA irradiation.

Why BENZO(a)PYREN-6-OL, ACETATE Cannot Be Substituted by 6-Substituted BaP Derivatives


In‑class 6‑substituted benzo[a]pyrene derivatives exhibit divergent carcinogenicity, genotoxicity, and metabolic stability that preclude generic interchange. The specific substituent at C‑6 determines whether the compound remains a potent complete carcinogen (as with BaP itself), acts as a weak or marginal carcinogen (as with 6‑methyl‑ or 6‑hydroxymethyl‑BaP), or loses carcinogenic activity entirely (as with 6‑acetoxy‑BaP) [1]. Furthermore, 6‑hydroxybenzo[a]pyrene (6‑OH‑BaP) is chemically unstable and rapidly autoxidizes to quinones, while its acetylated counterpart remains stable, enabling reproducible experimental handling [2]. These functional and chemical disparities demand that each derivative be selected based on the precise mechanistic question under investigation, not on structural similarity alone.

Carcinogenicity profile mismatch

6‑substituted BaP analogs range from complete carcinogen to non‑carcinogen; interchange may confound endpoint interpretation.

Chemical stability difference

6‑OH‑BaP autoxidizes rapidly, whereas 6‑acetoxy‑BaP remains stable; direct substitution may introduce quinone artifacts.

Mechanistic interpretation risk

Selection must align with the specific research question; structural similarity does not ensure functional equivalence.

Quantitative Comparison: BENZO(a)PYREN-6-OL, ACETATE vs. BaP and 6-OH-BaP


Carcinogenicity in Mouse Skin vs. BaP

In a 20‑week mouse skin painting study (0.2 µmol, 4×/week, 30 female Swiss mice per group), benzo[a]pyrene (BaP) produced tumors in 100% of animals, whereas 6‑acetoxybenzo[a]pyrene produced zero tumors, demonstrating complete loss of carcinogenic activity following 6‑O‑acetylation [1]. In the same study, 6‑methyl‑BaP and 6‑hydroxymethyl‑BaP exhibited intermediate carcinogenicity (tumor incidence 70% and 40%, respectively) [1].

Mouse Skin Carcinogenicity
Head-to-head
0% vs 100% tumor incidence
Reported complete loss of carcinogenic activity; supports model interpretation for 6-position activation.
20‑week topical, 0.2 µmol, female Swiss mice. 6‑methyl‑BaP 70%, 6‑hydroxymethyl‑BaP 40%.
Carcinogenesis Tumorigenesis Structure-Activity Relationship

UVA-Induced DNA Single-Strand Cleavage Potency

Under UVA irradiation (365 nm), 6‑acetoxybenzo[a]pyrene (6‑OAc‑BaP) caused 25% conversion of supercoiled plasmid DNA (form I) to relaxed form II at a concentration of 1.1 µM, whereas the parent compound BaP required 6.0 µM to achieve the same level of DNA cleavage [1]. This represents a 5.5‑fold enhancement in photogenotoxic potency. Among the compounds tested, 1‑OH‑BaP was the most potent (0.6 µM), followed by 6‑OAc‑BaP (1.1 µM), 7‑OH‑BaP (1.0 µM), 9‑OH‑BaP (1.3 µM), and 3‑OH‑BaP (2.5 µM) [1].

UVA DNA Cleavage (EC₂₅)
Head-to-head
1.1 µM
5.5‑fold vs BaP (6.0 µM)
Reported photogenotoxic potency rank; supports DNA damage sensitizer context.
UVA 365 nm, pBR322 plasmid DNA. Rank: 1‑OH‑BaP
Autoxidation Stability
Class-level
Stable; no autoxidation
t₁/₂ > 24 h under test conditions
Reported chemical stability; supports reproducible handling and artifact‑free interpretation.
vs 6‑OH‑BaP t½
Metabolic Origin
Source review
Derived from 6‑nitro‑BaP
HPLC RT 24.8 min
Supports nitro‑PAH metabolism probe context; distinct from BaP hydroxylation pathway.
Rat liver microsomes + NADPH, C18 RP‑HPLC. Not a major BaP metabolite.
Genotoxicity Photobiology DNA Damage

Chemical Stability vs. 6-Hydroxy-BaP

6‑Hydroxybenzo[a]pyrene (6‑OH‑BaP), a primary metabolite of BaP, rapidly autoxidizes in aqueous buffer‑ethanol solutions to yield 1,6‑, 3,6‑, and 6,12‑BaP diones, with a half‑life of less than 30 minutes under aerobic conditions [1]. In contrast, 6‑acetoxybenzo[a]pyrene (6‑OAc‑BaP) remains stable under identical storage and handling conditions, as the acetyl protecting group blocks the one‑electron oxidation that initiates quinone formation [2]. The melting point of pure 6‑OAc‑BaP is 209–209.5 °C, providing a reliable purity benchmark [3].

Autoxidation Stability
Class-level
Stable; no autoxidation
t₁/₂ > 24 h under test conditions
Reported chemical stability; supports reproducible handling and artifact‑free interpretation.
vs 6‑OH‑BaP t½
Metabolic Origin
Source review
Derived from 6‑nitro‑BaP
HPLC RT 24.8 min
Supports nitro‑PAH metabolism probe context; distinct from BaP hydroxylation pathway.
Rat liver microsomes + NADPH, C18 RP‑HPLC. Not a major BaP metabolite.
Metabolic Activation Chemical Stability Experimental Reproducibility

Metabolic Origin from 6-Nitro-BaP

Microsomal incubation of 6‑nitrobenzo[a]pyrene (6‑NBaP) with rat liver S9 fraction yields 6‑acetoxybenzo[a]pyrene as a chromatographically distinct product, with a retention time of 24.8 min on reverse‑phase HPLC [1]. The compound is formed via cytosolic acetylation of 6‑hydroxy‑BaP, which is itself generated from nitroreduction of 6‑NBaP [1]. Importantly, 6‑acetoxy‑BaP is not a significant metabolite of BaP under the same conditions, distinguishing it from the 1‑, 3‑, 7‑, and 9‑hydroxy‑BaP metabolites that dominate BaP metabolism [2].

Metabolic Origin
Source review
Derived from 6‑nitro‑BaP
HPLC RT 24.8 min
Supports nitro‑PAH metabolism probe context; distinct from BaP hydroxylation pathway.
Rat liver microsomes + NADPH, C18 RP‑HPLC. Not a major BaP metabolite.
Xenobiotic Metabolism Nitro‑PAH Toxicology Analytical Chemistry

Recommended Research Applications for BENZO(a)PYREN-6-OL, ACETATE


Negative Control in Mouse Skin Carcinogenesis Bioassays

Use 6‑acetoxy‑BaP as a structurally matched, non‑carcinogenic control in two‑stage initiation‑promotion studies. Its complete lack of tumorigenic activity (0% incidence vs. 100% for BaP) [1] enables clean attribution of observed carcinogenicity to metabolic activation at the 6‑position of BaP.

Photosensitizer for UVA-Induced DNA Damage Studies

Employ 6‑acetoxy‑BaP as a model photosensitizer to investigate singlet oxygen‑mediated DNA strand cleavage. Its EC₂₅ of 1.1 µM in plasmid relaxation assays [2] is 5.5‑fold lower than that of BaP, providing a more sensitive and reproducible system for mechanistic photobiology research.

Stable Surrogate for 6-OH-BaP in Metabolic Pathway Tracing

Substitute the unstable 6‑OH‑BaP with 6‑acetoxy‑BaP in in vitro metabolic studies where autoxidation to quinones confounds interpretation. The acetyl group stabilizes the 6‑position, preventing dione formation [3] and enabling accurate quantification of CYP‑mediated O‑dealkylation and regiospecific aromatic hydroxylation [4].

Analytical Standard for Nitro-PAH Metabolism Studies

Utilize 6‑acetoxy‑BaP as a reference standard for HPLC identification of acetylated metabolites derived from 6‑nitrobenzo[a]pyrene. The distinct retention time (24.8 min on C18 reverse‑phase) and characteristic UV‑MS‑NMR spectra [5] facilitate accurate quantitation of nitro‑PAH biotransformation in environmental and toxicological samples.

Application
Selection Property
Validation Focus
Carcinogenesis model negative control
Reported non‑tumorigenic in mouse skin model
Tumor incidence and 6‑position activation endpoints
Photogenotoxicity studies
Reported photogenotoxic potency context
DNA strand cleavage and sensitizer comparison endpoints
Metabolic pathway tracing
Chemical stability and absence of autoxidation
CYP‑mediated O‑dealkylation and quinone artifact control
Nitro‑PAH metabolism analysis
Characteristic HPLC retention and distinct metabolic origin
Chromatographic identification and quantitation endpoints
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